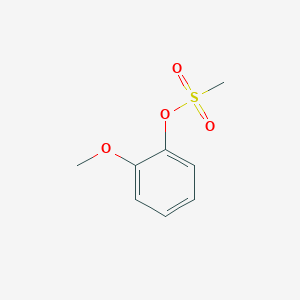

2-Methoxyphenyl methanesulfonate

描述

2-Methoxyphenyl methanesulfonate is an organic compound featuring a methoxyphenyl group bonded to a methanesulfonate ester. Its molecular formula is C₈H₁₀O₄S, with a molecular weight of 202.23 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive sulfonate group and aromatic methoxy substituent. Its stability under standard conditions and compatibility with diverse reaction pathways make it valuable for constructing complex molecules .

属性

分子式 |

C8H10O4S |

|---|---|

分子量 |

202.23 g/mol |

IUPAC 名称 |

(2-methoxyphenyl) methanesulfonate |

InChI |

InChI=1S/C8H10O4S/c1-11-7-5-3-4-6-8(7)12-13(2,9)10/h3-6H,1-2H3 |

InChI 键 |

CSPLGDDGIJDAJS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OS(=O)(=O)C |

规范 SMILES |

COC1=CC=CC=C1OS(=O)(=O)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Methanesulfonate Esters with Aromatic Substituents

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl Methanesulfonate

- Molecular Formula : C₁₅H₂₂O₆S

- Molecular Weight : 330.397 g/mol

- Key Features : Incorporates a tetrahydro-2H-pyran-4-yloxy group alongside the 2-methoxyphenyl moiety. This structural complexity enhances its utility in synthesizing specialized pharmaceuticals or agrochemicals.

- Applications : Used as a high-purity building block in targeted organic synthesis (e.g., drug candidates requiring stereochemical precision) .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| 2-Methoxyphenyl methanesulfonate | C₈H₁₀O₄S | 202.23 | 2-methoxyphenyl, methanesulfonate | Organic synthesis, pharmaceuticals |

| 2-(2-Methoxyphenyl)-... Methanesulfonate | C₁₅H₂₂O₆S | 330.40 | Tetrahydro-2H-pyran-4-yloxy, methoxyphenyl | Specialized drug synthesis |

2-(2-Hydroxyethoxy)ethyl Methanesulfonate

Inorganic Methanesulfonate Derivatives

Lead Methanesulfonate

Physicochemical Contrast :

- Stability : Lead methanesulfonate decomposes into toxic fumes (e.g., SOₓ) under heat, whereas organic methanesulfonates like 2-methoxyphenyl methanesulfonate degrade into less hazardous byproducts.

- Reactivity : Lead derivatives participate in redox reactions, unlike the nucleophilic substitution pathways typical of organic sulfonates.

Compounds with Methoxyphenyl and Sulfonamide Groups

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate

Functional Group Analysis :

- The sulfonamide group in this compound enables hydrogen bonding, enhancing target binding in drug design—a property absent in simple methanesulfonate esters.

Piperazine Derivatives with 2-Methoxyphenyl Groups

Examples include HBK14-HBK19 (), which feature 2-methoxyphenyl-piperazine scaffolds.

- Key Differences : Piperazine rings introduce basic nitrogen sites, enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine).

- Research Findings: HBK15 (with a chloro-substituted phenoxy group) showed enhanced receptor affinity compared to non-halogenated analogs, highlighting the impact of substituents on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。